molecular formula C20H32O3 B14493887 Asperdiol CAS No. 64180-67-2

Asperdiol

Cat. No.: B14493887
CAS No.: 64180-67-2
M. Wt: 320.5 g/mol
InChI Key: FLJAFHRJXPAASR-HOZOIBKHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of (-)-asperdiol was first reported by Tius and Fauq in 1986 . The synthesis involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of asperdiol is not well-documented, likely due to the complexity of its synthesis and the limited availability of natural sources. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Asperdiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Asperdiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of asperdiol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that this compound exerts its effects by modulating signaling pathways and interacting with cellular receptors. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Asperdiol can be compared with other cembranoid diterpenes, such as:

    Sarcophytonolide: Another cembranoid with similar biological activities.

    Sinulariolide: Known for its anti-cancer properties.

    Lobophytolide: Exhibits anti-inflammatory effects.

These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action. This compound’s unique structure and properties make it a valuable compound for further research and development.

Properties

CAS No.

64180-67-2

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(4E,10E)-4-(hydroxymethyl)-10,14-dimethyl-7-prop-1-en-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,10-dien-6-ol

InChI

InChI=1S/C20H32O3/c1-14(2)17-9-7-15(3)6-5-11-20(4)19(23-20)10-8-16(13-21)12-18(17)22/h6,12,17-19,21-22H,1,5,7-11,13H2,2-4H3/b15-6+,16-12+

InChI Key

FLJAFHRJXPAASR-HOZOIBKHSA-N

Isomeric SMILES

C/C/1=C\CCC2(C(O2)CC/C(=C\C(C(CC1)C(=C)C)O)/CO)C

Canonical SMILES

CC1=CCCC2(C(O2)CCC(=CC(C(CC1)C(=C)C)O)CO)C

Origin of Product

United States

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